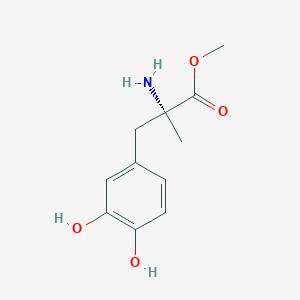
D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester: is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways. This compound is characterized by the presence of a hydroxyl group at the third position and a methyl ester group, which enhances its solubility and reactivity in various chemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester typically involves the esterification of the corresponding amino acid. One common method is the reaction of D-Tyrosine with methanol in the presence of trimethylchlorosilane (TMSCl) at room temperature. This method is advantageous due to its mild reaction conditions and high yields .
Industrial Production Methods: Industrial production of this compound often employs similar esterification techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures consistent quality and high throughput. The process may also involve purification steps such as crystallization and recrystallization to achieve the desired purity levels.
Analyse Chemischer Reaktionen
Types of Reactions: D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) facilitate substitution reactions.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .
Biology: In biological research, this compound is used to study enzyme-substrate interactions and metabolic pathways involving tyrosine derivatives. It serves as a model compound for understanding the behavior of tyrosine in biological systems .
Medicine: In medicine, derivatives of this compound are explored for their potential therapeutic applications. They are investigated for their role in modulating neurotransmitter levels and treating neurological disorders .
Industry: In the industrial sector, this compound is used in the production of pharmaceuticals and fine chemicals. Its derivatives are employed in the synthesis of active pharmaceutical ingredients (APIs) and other high-value chemicals .
Wirkmechanismus
The mechanism of action of D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester involves its interaction with various enzymes and receptors in the body. It acts as a substrate for tyrosine hydroxylase, an enzyme that catalyzes the conversion of tyrosine to dihydroxyphenylalanine (DOPA). This step is crucial in the biosynthesis of catecholamines, including dopamine, norepinephrine, and epinephrine .
Vergleich Mit ähnlichen Verbindungen
α-Methyl-p-tyrosine (AMPT): A tyrosine hydroxylase inhibitor used in the treatment of pheochromocytoma.
L-DOPA: A precursor to dopamine used in the treatment of Parkinson’s disease.
Tyrosine methyl ester hydrochloride: A derivative used in various chemical syntheses.
Uniqueness: D-Tyrosine, 3-hydroxy-alpha-methyl-, methyl ester is unique due to its specific structural modifications, which enhance its solubility and reactivity. These properties make it a valuable compound in both research and industrial applications.
Eigenschaften
Molekularformel |
C11H15NO4 |
|---|---|
Molekulargewicht |
225.24 g/mol |
IUPAC-Name |
methyl (2R)-2-amino-3-(3,4-dihydroxyphenyl)-2-methylpropanoate |
InChI |
InChI=1S/C11H15NO4/c1-11(12,10(15)16-2)6-7-3-4-8(13)9(14)5-7/h3-5,13-14H,6,12H2,1-2H3/t11-/m1/s1 |
InChI-Schlüssel |
MKFJJXIMFTXSEM-LLVKDONJSA-N |
Isomerische SMILES |
C[C@@](CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
Kanonische SMILES |
CC(CC1=CC(=C(C=C1)O)O)(C(=O)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


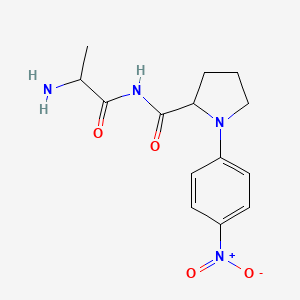
![Cyclopropanecarboxylic acid {1-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-ethyl}-amide](/img/structure/B12090048.png)

![Methyl 4,6-dimethyl-1-oxaspiro[2.5]octane-2-carboxylate](/img/structure/B12090057.png)
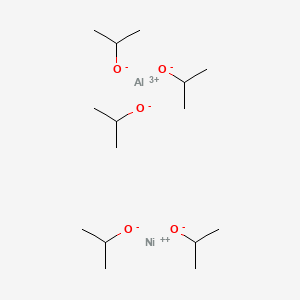
![(1R,3S,4R,5S)-1,3,4-Trihydroxy-5-[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxy-cyclohexane-1-carboxylic acid](/img/structure/B12090068.png)
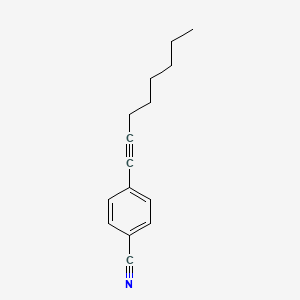


![10-(Trifluoromethyl)-8-azabicyclo[4.3.1]decan-10-ol](/img/structure/B12090093.png)
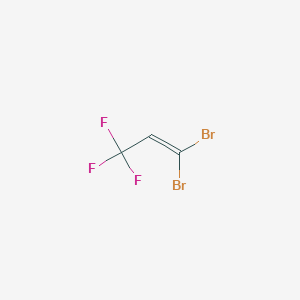
![2-Methyl-1-(5-methylfuro[3,2-B]pyridin-2-YL)propan-1-one](/img/structure/B12090110.png)


